beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for BI-44847 are not extensively detailed in publicly available sources. it is known that the compound is prepared and utilized in various forms, including tablets and suspensions . Industrial production methods typically involve the synthesis of the compound followed by formulation into the desired dosage forms .
Chemical Reactions Analysis
BI-44847 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BI-44847 has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Biology: It is utilized in biological studies to understand its effects on cellular processes.
Mechanism of Action
The mechanism of action of BI-44847 involves its interaction with specific molecular targets and pathways. It has been shown to affect glucose metabolism by inhibiting certain enzymes involved in glucose reabsorption in the kidneys . This inhibition leads to increased glucose excretion and improved insulin sensitivity .
Comparison with Similar Compounds
BI-44847 is part of a class of compounds known as sodium-glucose cotransporter-2 inhibitors. Similar compounds include:
Compared to these compounds, BI-44847 has shown unique pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .
Properties
CAS No. |
421592-30-5 |
---|---|
Molecular Formula |
C21H29FN2O7 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H29FN2O7/c1-10(2)24-11(3)14(7-12-5-6-13(29-4)8-15(12)22)20(23-24)31-21-19(28)18(27)17(26)16(9-25)30-21/h5-6,8,10,16-19,21,25-28H,7,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 |
InChI Key |
AOBLNYCSGWSIPG-YRIDSSQKSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-44847; BI 44847; BI44847; UNII-43WJ33399D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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